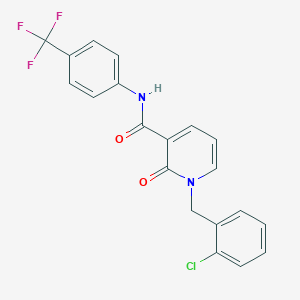

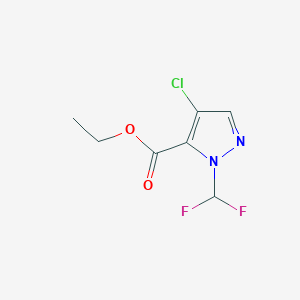

![molecular formula C19H23NO2 B2357140 N-[2-(3,5-二甲基苯氧基)乙基]-3-苯基丙酰胺 CAS No. 709011-05-2](/img/structure/B2357140.png)

N-[2-(3,5-二甲基苯氧基)乙基]-3-苯基丙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

While there isn’t specific information on the synthesis of “N-[2-(3,5-dimethylphenoxy)ethyl]-3-phenylpropanamide”, related compounds have been synthesized and evaluated for anticonvulsant activity . The synthesis of these related compounds involved a series of reactions including the use of appropriate substituted phenol, sodium ethanolate or sodium propanolate, and bromination reaction .

Molecular Structure Analysis

The molecular structure of a compound similar to “N-[2-(3,5-dimethylphenoxy)ethyl]-3-phenylpropanamide”, namely “N-[2-(3,5-dimethylphenoxy)ethyl]prop-2-en-1-amine”, has been reported . The molecular formula of this compound is C13H19NO .

Physical and Chemical Properties Analysis

The physical and chemical properties of a similar compound, “N-[2-(3,5-dimethylphenoxy)ethyl]prop-2-en-1-amine”, have been reported . It has a molecular weight of 205.30 g/mol . The compound has one hydrogen bond donor and two hydrogen bond acceptors . It also has a rotatable bond count of 6 .

科学研究应用

- 靶向受体调节: 研究人员研究其与特定受体(如 G 蛋白偶联受体 (GPCR) 或离子通道)的相互作用。 这些见解有助于设计治疗高血压、疼痛管理或神经疾病等疾病的新药 .

- 抗癌潜力: 该化合物的结构表明其具有潜在的抗癌活性。 科学家探索其对肿瘤细胞生长、凋亡和转移抑制的影响 .

- 神经递质调节: 该化合物可能影响神经递质的释放或再摄取。 研究人员研究其对神经元信号通路、突触可塑性和神经保护的影响 .

- 镇痛特性: 研究重点在于其通过靶向参与疼痛感知的中枢或外周受体来缓解疼痛的能力 .

- 聚合引发剂: 该化合物可用作聚合反应的引发剂。 研究人员探索其在创建具有定制性能的功能性聚合物中的应用 .

- 除草剂开发: 其苯氧基表明其具有除草活性。 科学家评估其在杂草控制和环境安全方面的有效性 .

- 荧光特性: 研究人员利用其荧光进行细胞成像。 通过将其连接到特定生物分子,他们跟踪细胞过程或蛋白质定位 .

药物化学与药物开发

神经科学与神经药理学

材料科学与高分子化学

环境化学

生物成像与荧光探针

农药与植物生长调节剂

属性

IUPAC Name |

N-[2-(3,5-dimethylphenoxy)ethyl]-3-phenylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO2/c1-15-12-16(2)14-18(13-15)22-11-10-20-19(21)9-8-17-6-4-3-5-7-17/h3-7,12-14H,8-11H2,1-2H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNSILNSFICLKSM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OCCNC(=O)CCC2=CC=CC=C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

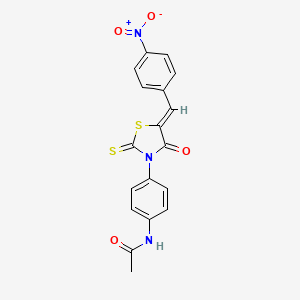

![2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2357060.png)

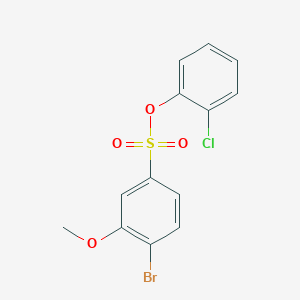

![5-Chloro-6-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2357061.png)

![6-butyl-3-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione](/img/structure/B2357071.png)

![3-(2-chlorophenyl)-5-methyl-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isoxazole-4-carboxamide](/img/structure/B2357072.png)

![3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/no-structure.png)

![1-[4-(2-Hydroxycyclohexyl)piperazin-1-yl]ethan-1-one](/img/structure/B2357076.png)

![(4-Fluorophenyl)(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2357078.png)